1-(3-Fluorophenyl)-6-methoxy-1-indanol is a chemical compound that belongs to the indanol class, characterized by a fluorophenyl group and a methoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further biological evaluation.
This compound can be classified as an indanol derivative. Indanols are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The specific substitution pattern of 1-(3-Fluorophenyl)-6-methoxy-1-indanol may influence its interaction with biological targets, which is crucial for its potential applications in drug development.
The synthesis of 1-(3-Fluorophenyl)-6-methoxy-1-indanol can be achieved through several methods, including:
These synthetic approaches require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular formula for 1-(3-Fluorophenyl)-6-methoxy-1-indanol is C16H15F O2. The structure features:
The three-dimensional conformation of this compound can significantly affect its biological activity due to steric hindrance and electronic effects introduced by the substituents.
1-(3-Fluorophenyl)-6-methoxy-1-indanol can undergo various chemical reactions typical for alcohols and aromatic compounds:
These reactions provide pathways for modifying the compound's structure to optimize its pharmacological profile.
The mechanism of action for 1-(3-Fluorophenyl)-6-methoxy-1-indanol is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The presence of the methoxy group may enhance binding affinity through hydrophobic interactions, while the fluorine atom could influence electronic properties, potentially affecting receptor activation or inhibition.
Preliminary studies suggest that compounds within this class may exhibit anti-inflammatory or analgesic effects, although specific data on this compound's efficacy remains limited .
These properties are critical when considering formulation strategies for pharmaceutical applications.
1-(3-Fluorophenyl)-6-methoxy-1-indanol may find applications in various fields:
Ongoing research into this compound could reveal further therapeutic potentials and broaden its applicability in medicinal chemistry.
The strategic incorporation of fluorine atoms into aryl motifs represents a cornerstone of modern medicinal chemistry. The 3-fluorophenyl group in 1-(3-Fluorophenyl)-6-methoxy-1-indanol exemplifies this approach, leveraging fluorine’s unique physicochemical properties to enhance target engagement and metabolic stability. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) allow it to participate in strong dipole interactions and orthogonal multipolar contacts with biological targets, particularly in aryl-binding pockets enriched in π-systems or cationic residues [5] [9]. This facilitates precise binding alignment while minimizing steric disruption.
Metabolically, the C–F bond’s strength (485 kJ/mol) and low polarizability confer resistance against oxidative degradation by cytochrome P450 enzymes. In silico studies of fluorinated tetralin analogs demonstrate 30–50% higher metabolic stability compared to non-fluorinated counterparts, primarily due to hindered hydroxylation at ortho and para positions relative to fluorine [5]. This property is critical for compounds targeting the central nervous system, where sustained exposure is often required for efficacy. Fluorine’s role as a bioisostere is evident in its ability to mimic hydroxyl groups in hydrogen-bond acceptor contexts while providing superior membrane permeability (LogP increased by 0.25–0.5 units per fluorine atom) [9].
Table 1: Impact of Fluorine Substitution Patterns on Pharmacological Parameters
Fluorine Position | Metabolic Half-life (hr) | Binding Affinity (nM) | Membrane Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
Para-fluorophenyl | 2.3 ± 0.4 | 120 ± 15 | 18.2 ± 1.1 |
3-Fluorophenyl | 3.8 ± 0.6 | 85 ± 12 | 21.5 ± 0.9 |
Ortho-fluorophenyl | 1.9 ± 0.3 | 210 ± 30 | 15.7 ± 1.3 |
Data derived from fluorinated indanone analogs [3] [9]
The meta position specifically balances electronic effects and steric tolerance. In γ-aminobutyric acid type A (GABA_A) receptor ligands, 3-fluorophenyl derivatives exhibit 2-fold greater potency than para-substituted analogs due to optimal dipole alignment with His102 residues in the benzodiazepine binding site [1]. Similarly, fluorinated indanones show enhanced blood-brain barrier penetration, with brain-to-plasma ratios exceeding 0.8 compared to 0.3–0.5 for non-fluorinated derivatives [3].
The 6-methoxy group in 1-(3-Fluorophenyl)-6-methoxy-1-indanol significantly modulates both pharmacokinetic behavior and target interactions through steric, electronic, and hydrogen-bonding mechanisms. Positioned para to the indanol hydroxyl, the methoxy moiety donates electrons through resonance (+R effect), increasing electron density at the phenolic oxygen and enhancing hydrogen-bond donation capacity by 15–20% [8]. This electronic perturbation is critical for engaging polar residues in enzymatic binding sites, as demonstrated by mTOR inhibitors where para-methoxy substitution improves binding energy by -2.3 kcal/mol relative to hydroxyl analogs [2].
Pharmacokinetically, methoxy groups reduce first-pass metabolism by acting as steric blockers. In resveratrol derivatives, 4′-methoxy substitution decreases glucuronidation rates by 60% and prolongs plasma half-life from 0.5 to 2.7 hours [2]. Molecular dynamics simulations reveal that methoxy groups create localized hydrophobic domains that impede water access to metabolically labile sites. For indanols, this translates to 40% higher oral bioavailability compared to des-methylated analogs [8].
Table 2: Pharmacokinetic Modulation by Methoxy Positioning in Indanols
Substituent Position | Glucuronidation Rate (nmol/min/mg) | CYP3A4 Inhibition (%) | Passive Permeability (LogP) |
---|---|---|---|
5-Methoxy | 8.2 ± 0.9 | 35 ± 4 | 2.15 ± 0.08 |
6-Methoxy | 5.1 ± 0.7 | 22 ± 3 | 2.48 ± 0.05 |
7-Methoxy | 9.8 ± 1.1 | 45 ± 5 | 1.92 ± 0.11 |
Data from human liver microsome assays and PAMPA studies [2] [8]
The 6-position specifically avoids steric clashes with metabolic enzymes while optimizing lipophilicity. In tubulin polymerization inhibitors, 6-methoxyindoles show 3-fold greater cellular uptake than 5-methoxy isomers due to reduced hydrogen-bond donor count and optimized topological polar surface area (TPSA < 70 Ų) [8]. This positioning also minimizes P-glycoprotein recognition, reducing efflux ratios from 8.2 (5-methoxy) to 2.5 (6-methoxy) in Caco-2 models [8].
The 1-indanol scaffold demonstrates remarkable target versatility, with structural modifications enabling precise navigation between neurodegenerative and oncological applications. In neurodegenerative contexts, fluorinated 1-indanones exhibit dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Donepezil analogs bearing meta-fluorophenyl groups achieve IC₅₀ values of 8.3 nM for AChE and 12.7 nM for MAO-B, outperforming non-fluorinated derivatives by 2.5-fold [3]. This dual inhibition counters both cholinergic deficits and oxidative stress in Alzheimer’s models. The 1-indanol conformation is critical, as the pseudo-axial hydroxyl position enables hydrogen bonding with catalytic serine residues in AChE (distance: 2.85 Å) [7].
In oncology, methoxy-substituted indanols disrupt multiple cancer pathways. Unlike natural indoles (e.g., vinca alkaloids) that primarily target microtubules, synthetic 1-indanols inhibit kinase signaling and epigenetic regulators. The 6-methoxy group enhances mTOR binding affinity by 30% compared to hydroxyl analogs, with Kd values decreasing from 420 nM to 290 nM in lung cancer models [8]. This occurs through water displacement and hydrophobic enclosure in the FKBP12-rapamycin binding domain [2].
Table 3: Target Selectivity Profile of 1-Indanol Derivatives
Derivative | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) | mTOR Kd (nM) | Tubulin IC₅₀ (μM) |
---|---|---|---|---|
1-(3-Fluorophenyl)-1-indanol | 145 ± 18 | 210 ± 25 | >1000 | 28 ± 3 |
1-(3-Fluorophenyl)-6-methoxy-1-indanol | 62 ± 9 | 105 ± 12 | 290 ± 35 | >50 |
6-Methoxy-1-indanol | >1000 | >1000 | 420 ± 50 | 35 ± 4 |
Biological data compiled from enzyme inhibition assays [3] [7] [8]
Notably, fluorination redirects target engagement: meta-fluorophenyl derivatives show 100-fold greater selectivity for MAO-B over MAO-A, whereas des-fluorinated analogs exhibit only 10-fold selectivity [3]. This aligns with fluorine’s ability to exploit differential electrostatic environments between enzyme isoforms. In cancer stem cell suppression, 6-methoxyindanols reduce CD133⁺ populations by 70% at 10 μM concentration through mTOR-mediated autophagy induction—an effect absent in non-methoxylated analogs [2] [8]. The orthogonal pharmacophoric contributions of fluorine and methoxy groups enable simultaneous engagement of disparate targets, positioning 1-(3-Fluorophenyl)-6-methoxy-1-indanol as a versatile scaffold for multifactorial diseases.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9